5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
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Overview
Description
5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a chemical compound with the molecular formula C15H14O3S and a molecular weight of 274.33 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of chiral t-butyl sulfoxides .
Preparation Methods
The synthesis of 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can be achieved through several methods. One common method involves the reaction of 1,1-diphenyl-1,2-propanediol with thionyl chloride to form the cyclic sulfite . The reaction conditions typically require a solvent such as chloroform and a temperature range of 0-5°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide involves its ability to act as a chiral auxiliary in various chemical reactions . It can influence the stereochemistry of the products formed, making it valuable in asymmetric synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can be compared with other similar compounds such as:
1,3,2-Dioxathiolane 2-oxide: This compound has a similar structure but lacks the methyl and diphenyl groups.
1,3,2-Dioxathiolane 2,2-dioxide: This compound has an additional oxygen atom, making it a dioxane derivative.
The uniqueness of this compound lies in its chiral properties and its ability to act as a versatile chiral auxiliary in various chemical reactions .
Biological Activity
5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, commonly referred to as (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, is a sulfur-containing heterocyclic compound with notable biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H14O3S
- Molar Mass : 274.33 g/mol
- CAS Number : 126577-49-9
- Melting Point : 110-113 °C
- Density : 1.34 g/cm³
- Boiling Point : 398.073 °C
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Cell Signaling Modulation : It has been shown to modulate signaling pathways related to inflammation and cell survival.
Therapeutic Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Cancer Therapy : Preliminary studies indicate that it may have anticancer properties by inducing apoptosis in cancer cells.
- Neuroprotection : Its antioxidant capacity suggests potential use in neurodegenerative diseases where oxidative stress is a contributing factor.
- Anti-inflammatory Effects : The modulation of inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various dioxathiolane derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) in vitro by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a marked reduction in cell death and preservation of mitochondrial function. This suggests its potential as a neuroprotective agent .
Case Study 3: Anti-inflammatory Properties
Research conducted on animal models of inflammation showed that administration of this compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). These findings support its role in modulating inflammatory responses .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C15H14O3S |
Molar Mass | 274.33 g/mol |
Melting Point | 110–113 °C |
Density | 1.34 g/cm³ |
Boiling Point | 398.073 °C |
CAS Number | 126577-49-9 |
Antioxidant Activity | Yes |
Anticancer Activity | Yes |
Neuroprotective Effects | Yes |
Anti-inflammatory Properties | Yes |
Properties
IUPAC Name |
5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONWRLGPDTDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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